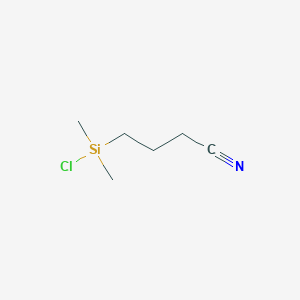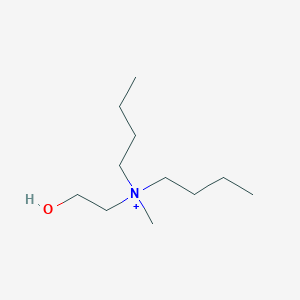
Dibutyl-(2-hydroxyethyl)-methylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl-(2-hydroxyethyl)-methylazanium, also known as [N112][OH222], is a type of ionic liquid that has gained attention in the scientific community due to its unique properties.
Wirkmechanismus
The mechanism of action of dibutyl-(2-hydroxyethyl)-methylazanium is not fully understood, but it is believed to interact with proteins and enzymes through hydrogen bonding and electrostatic interactions. Its ability to stabilize proteins and enzymes has been attributed to its ability to form hydrogen bonds with polar groups on the protein surface.
Biochemische Und Physiologische Effekte
Dibutyl-(2-hydroxyethyl)-methylazanium has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments. However, it may have some mild physiological effects, such as altering the activity of certain enzymes. Further research is needed to fully understand the biochemical and physiological effects of dibutyl-(2-hydroxyethyl)-methylazanium.
Vorteile Und Einschränkungen Für Laborexperimente
Dibutyl-(2-hydroxyethyl)-methylazanium has several advantages for use in lab experiments, including its low toxicity, high thermal stability, and ability to stabilize proteins and enzymes. However, it also has some limitations, such as its relatively high viscosity and limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for research on dibutyl-(2-hydroxyethyl)-methylazanium, including exploring its potential as a solvent for metal-catalyzed reactions, investigating its use as a stabilizer for vaccines and other biologics, and studying its interactions with specific proteins and enzymes. Additionally, further research is needed to fully understand the mechanism of action and potential physiological effects of dibutyl-(2-hydroxyethyl)-methylazanium.
Synthesemethoden
Dibutyl-(2-hydroxyethyl)-methylazanium can be synthesized through a simple one-pot reaction between methylamine and 2-hydroxyethylbutyrate. The resulting product is then purified through a series of washing and drying steps to obtain a high purity product. This synthesis method is relatively simple and cost-effective, making it an attractive option for researchers.
Wissenschaftliche Forschungsanwendungen
Dibutyl-(2-hydroxyethyl)-methylazanium has been studied for a variety of scientific research applications, including as a solvent for chemical reactions, a catalyst for organic reactions, and as a stabilizer for proteins and enzymes. Its unique properties, such as its low toxicity and high thermal stability, make it an attractive option for these applications.
Eigenschaften
CAS-Nummer |
17895-84-0 |
|---|---|
Produktname |
Dibutyl-(2-hydroxyethyl)-methylazanium |
Molekularformel |
C11H26NO+ |
Molekulargewicht |
188.33 g/mol |
IUPAC-Name |
dibutyl-(2-hydroxyethyl)-methylazanium |
InChI |
InChI=1S/C11H26NO/c1-4-6-8-12(3,10-11-13)9-7-5-2/h13H,4-11H2,1-3H3/q+1 |
InChI-Schlüssel |
LERGNLHMQHBKIS-UHFFFAOYSA-N |
SMILES |
CCCC[N+](C)(CCCC)CCO |
Kanonische SMILES |
CCCC[N+](C)(CCCC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



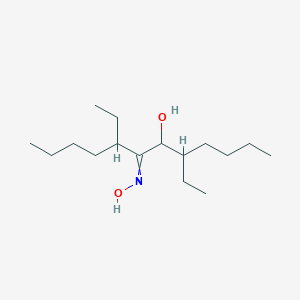
![2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B106984.png)
![1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106985.png)
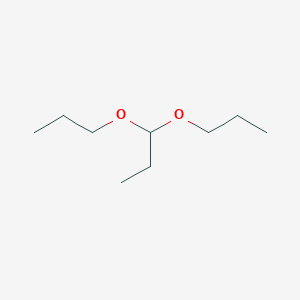
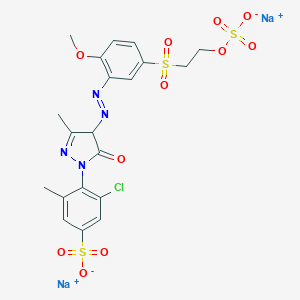
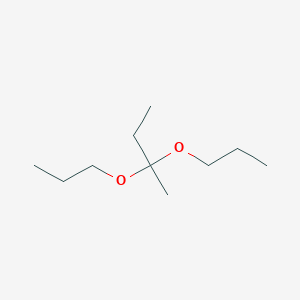
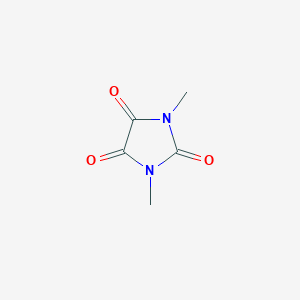
![1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide](/img/structure/B106999.png)
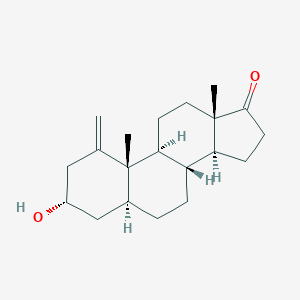


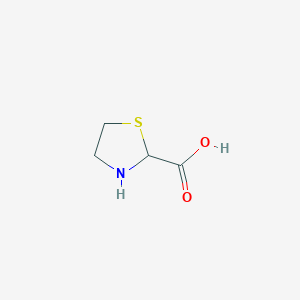
![[(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate](/img/structure/B107023.png)
